molecular formula C17H16N4O4 B2397465 (N'1E,N'3Z)-N'1,N'3-bis(4-hydroxybenzylidene)malonohydrazide CAS No. 92514-61-9

(N'1E,N'3Z)-N'1,N'3-bis(4-hydroxybenzylidene)malonohydrazide

Cat. No.: B2397465
CAS No.: 92514-61-9
M. Wt: 340.339
InChI Key: QJTBIGLYHXSOOR-OMYAATJGSA-N
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Description

(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide typically involves the condensation reaction between malonohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Malonohydrazide+2×4-hydroxybenzaldehyde(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide\text{Malonohydrazide} + 2 \times \text{4-hydroxybenzaldehyde} \rightarrow \text{(N'1E,N'3Z)-N'1,N'3-bis(4-hydroxybenzylidene)malonohydrazide} Malonohydrazide+2×4-hydroxybenzaldehyde→(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction of the imine groups (-N=CH-) can lead to the formation of corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions.

Biology and Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to interact with microbial cell walls.

    Antioxidant Properties: Its structure suggests potential antioxidant activity, which can be explored for therapeutic applications.

Industry

    Materials Science: Used in the synthesis of polymers and other materials with specific properties.

    Dye Industry: Potential use as a dye intermediate due to its chromophoric groups.

Mechanism of Action

The mechanism of action of (N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt microbial cell walls or interfere with essential enzymes. As an antioxidant, it may neutralize free radicals through electron donation.

Comparison with Similar Compounds

Similar Compounds

    (N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide: Similar in structure but with different substituents.

    Hydrazones: General class of compounds with the -NHN=CH- functional group.

    Schiff Bases: Compounds with the general structure R2C=NR’ (where R and R’ can be alkyl or aryl groups).

Uniqueness

(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide is unique due to the presence of two 4-hydroxybenzylidene groups, which can impart specific chemical and physical properties, such as enhanced stability and reactivity.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-14-5-1-12(2-6-14)10-18-20-16(24)9-17(25)21-19-11-13-3-7-15(23)8-4-13/h1-8,10-11,22-23H,9H2,(H,20,24)(H,21,25)/b18-10-,19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTBIGLYHXSOOR-OMYAATJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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